Rogaratinib (BAY 1163877) is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. [, ] It is classified as a pan-FGFR inhibitor due to its activity against all four FGFR subtypes. [] Rogaratinib has been investigated in preclinical and clinical trials for the treatment of various cancers, including urothelial bladder cancer, squamous cell lung cancer, head and neck cancer, and breast cancer. [, , , , , , , , , , , , ]
A detailed synthesis of Rogaratinib was first described by Siegel et al. [] The synthesis involves a multistep process culminating in the formation of the key benzothiophen-2-yl-boronic acid building block. Further details regarding the synthesis optimization, including alternative routes explored, are described by Janiak et al. [] The optimized synthesis involved a shift from a thiophene-construction approach to a benzene-ring formation strategy. []
Rogaratinib exerts its antitumor activity by binding to and inhibiting the kinase activity of FGFRs 1-4. [] This inhibition disrupts downstream signaling pathways, including the MAPK and PI3K pathways, which are often dysregulated in cancer cells. [, ] By blocking FGFR signaling, Rogaratinib reduces cancer cell proliferation, survival, and tumor growth. []
Studies have shown that Rogaratinib effectively inhibits FGFR4 phosphorylation and downstream signaling at clinically relevant doses. [] In FGFR-amplified cell lines, Rogaratinib treatment disrupts FGFR and ERK phosphorylation, suggesting that its anti-proliferative effects are mediated by FGFR/ERK pathway inhibition. []
Preclinical Cancer Models: Rogaratinib has shown promising antitumor activity in numerous preclinical models of FGFR-overexpressing cancers. [] This includes in vitro and in vivo studies using cell lines and patient-derived xenograft models representing various cancer types, such as lung, breast, colon, and bladder cancer. []
Biomarker Development: Research on Rogaratinib has contributed to the development of FGFR mRNA expression as a potential biomarker for predicting response to FGFR inhibitors. [, , , , , , ] Studies have shown that elevated FGFR mRNA expression levels correlate with increased sensitivity to Rogaratinib treatment in several cancer types. [, , ]
Combination Therapies: Studies have explored combining Rogaratinib with other therapies to enhance its antitumor activity or overcome resistance mechanisms. [, ] For example, combining Rogaratinib with the PI3K inhibitor Copanlisib has shown promise in preclinical models of urothelial bladder cancer and hepatocellular carcinoma. [, ] In addition, combining Rogaratinib with Fulvestrant and Palbociclib demonstrated promising clinical activity in patients with hormone receptor-positive breast cancer. []
Resistance Mechanisms: Research on Rogaratinib has provided insights into potential mechanisms of resistance to FGFR inhibitors. [] Studies using resistant cell lines generated by chronic exposure to Rogaratinib have revealed changes in gene expression and activation of other receptor tyrosine kinases, such as EGFR, ErbB3, and MET. [] These findings highlight the complexity of FGFR inhibitor resistance and suggest potential strategies for overcoming it.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: